3,6-Dibromo-9H-xanthen-9-one
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Overview
Description
3,6-Dibromo-9H-xanthen-9-one: is an organic compound with the molecular formula C₁₃H₆Br₂O₂ . It is a derivative of xanthone, characterized by the presence of two bromine atoms at the 3 and 6 positions on the xanthone core. This compound is known for its distinctive orange to red color and aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9H-xanthen-9-one typically involves the bromination of xanthone. One common method is the reaction of xanthone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The xanthone core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted xanthone derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
3,6-Dibromo-9H-xanthen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. This property is exploited in imaging and diagnostic applications .
Comparison with Similar Compounds
3,6-Dihydroxy-9H-xanthen-9-one: A hydroxylated derivative with different chemical properties and applications.
2,7-Dibromo-9H-xanthen-9-one: Another brominated xanthone derivative with bromine atoms at different positions.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring selective reactivity and specific fluorescence characteristics .
Properties
Molecular Formula |
C13H6Br2O2 |
---|---|
Molecular Weight |
353.99 g/mol |
IUPAC Name |
3,6-dibromoxanthen-9-one |
InChI |
InChI=1S/C13H6Br2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H |
InChI Key |
JMQZZAHQXNDYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
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